molecular formula C22H34O2 B1671148 Icosapent ethyl CAS No. 86227-47-6

Icosapent ethyl

Cat. No.: B1671148
CAS No.: 86227-47-6
M. Wt: 330.5 g/mol
InChI Key: SSQPWTVBQMWLSZ-AAQCHOMXSA-N
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Description

Icosapent ethyl is a highly purified ethyl ester of eicosapentaenoic acid (EPA), an omega-3 fatty acid . It is used together with a proper diet to help control high triglyceride levels in the blood . This medicine is also used together with a statin medicine to lower the risk of heart attack, stroke, and certain heart problems requiring hospitalization in adults with heart or blood vessel disease or diabetes .


Synthesis Analysis

This compound is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA) . It is de-esterfied, converted into active EPA, and then absorbed in the small intestine .


Molecular Structure Analysis

The molecular formula of this compound is C22H34O2 . The molecular weight is 330.50 .


Chemical Reactions Analysis

This compound has beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation . It has anti-inflammatory and anti-thrombotic properties .


Physical and Chemical Properties Analysis

This compound is a colorless, odorless capsule . It is absorbed in the small intestine after being de-esterified and converted into active EPA .

Scientific Research Applications

Cardiovascular Risk Reduction

Icosapent ethyl, a highly purified eicosapentaenoic acid ethyl ester, has demonstrated significant effectiveness in reducing cardiovascular risks. A notable study revealed that among patients with elevated triglyceride levels despite using statins, those who received this compound had a notably lower risk of ischemic events, including cardiovascular death, compared to a placebo group (Bhatt et al., 2019). This was further supported by another study that highlighted the reduction of total ischemic events in statin-treated patients with elevated triglycerides and cardiovascular disease or diabetes (Bhatt et al., 2019).

Potential Future Applications Beyond Cardiovascular Medicine

Looking beyond its cardiovascular benefits, this compound is being explored for potential uses in various other medical conditions. This includes research into its effects on cancer, inflammatory bowel disease, infections, Alzheimer’s disease, dementia, and depression. These investigations are ongoing and promise to deepen our understanding of the beneficial effects of eicosapentaenoic acid (EPA) beyond cardiovascular risk reduction (Bhatt et al., 2020).

Impact on Lipid and Inflammatory Parameters

Studies have shown that this compound significantly impacts various lipid and inflammatory parameters. For instance, in statin-treated patients with elevated high-sensitivity C-reactive protein, this compound significantly reduced triglycerides and other atherogenic and inflammatory parameters without increasing LDL-C levels compared to placebo (Miller et al., 2019). Additionally, its effects on lipoprotein particle concentration and size in statin-treated patients with high triglycerides further substantiate its role in managing atherogenic lipoprotein particles (Ballantyne et al., 2015).

Mechanism of Action

Target of Action

Icosapent ethyl is an ethyl ester of eicosapentaenoic acid (EPA), a type of omega-3 fatty acid . The primary target of this compound is the synthesis and clearance of triglycerides in the body . It is used to treat patients with severe hypertriglyceridemia .

Mode of Action

This compound interacts with its targets by reducing the synthesis of triglycerides and enhancing their clearance . This interaction leads to a decrease in the levels of triglycerides in the body .

Biochemical Pathways

The action of this compound affects several biochemical pathways. These include increased β-oxidation, inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreased lipogenesis in the liver, and increased plasma lipoprotein lipase activity . These changes in the biochemical pathways lead to a reduction in the levels of triglycerides in the body .

Pharmacokinetics

This compound is de-esterified and converted into active EPA, which is then absorbed in the small intestine . It reaches peak plasma concentration in 5 hours post-oral administration . Very little (<1%) is left circulating in the plasma as EPA incorporates into phospholipids, triglycerides, and cholesteryl esters .

Result of Action

The action of this compound leads to a significant reduction in the levels of triglycerides in the body . This reduction in triglyceride levels is beneficial for patients with severe hypertriglyceridemia . Additionally, it has been found to reduce the risk of cardiovascular events in certain patients with elevated triglycerides .

Future Directions

There are ongoing evaluations exploring the effects of Icosapent ethyl in dementia, cancer, and infection . Ongoing clinical trials will help us understand the full potential of this compound .

Biochemical Analysis

Biochemical Properties

Icosapent ethyl interacts with various enzymes and proteins in the body. It reduces the amount of triglycerides released from the liver and decreases the production of very low-density lipoprotein (VLDL), a lipoprotein that is very high in triglycerides . It also increases lipoprotein lipase, the enzyme used in the build-up and breakdown of triglycerides . This means more triglycerides are removed from VLDL and chylomicrons – the main lipoproteins that carry triglycerides in the blood .

Cellular Effects

This compound has several effects on cells and cellular processes. Beyond triglyceride reduction, there are beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation . It also has anti-inflammatory and anti-thrombotic properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves several pathways. Potential mechanisms of action include increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity . These mechanisms help to reduce the synthesis and enhance the clearance of triglycerides .

Temporal Effects in Laboratory Settings

Over time, this compound has been shown to significantly reduce major adverse cardiovascular events (MACE) in all risk quartiles . During a median follow-up of 4.8 years, MACE occurred in fewer patients in the this compound group compared to the placebo group .

Dosage Effects in Animal Models

In animal studies, there were no clinically relevant adverse developmental effects noted when rabbits were given the equivalent of 5 times the recommended dose .

Metabolic Pathways

This compound is involved in several metabolic pathways. It reduces the amount of triglycerides released from the liver and decreases the production of VLDL . It also increases lipoprotein lipase, the enzyme used in the build-up and breakdown of triglycerides .

Transport and Distribution

This compound is de-esterified, converted into active EPA, and then absorbed in the small intestine . It reaches peak plasma concentration in 5 hours post-oral administration . Very little (<1%) is left circulating in the plasma as EPA incorporates into phospholipids, TG’s, and cholesteryl esters .

Subcellular Localization

It is known that EPA, the active metabolite of this compound, incorporates into phospholipids, TG’s, and cholesteryl esters . This suggests that it may be localized in areas of the cell where these molecules are found, such as the cell membrane and certain organelles.

Properties

IUPAC Name

ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQPWTVBQMWLSZ-AAQCHOMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018686
Record name Icosapent ethyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Studies suggest that EPA reduces hepatic very low-density lipoprotein triglycerides (VLDL-TG) synthesis and/or secretion and enhances TG clearance from circulating VLDL particles. Potential mechanisms of action include increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity.
Record name Icosapent ethyl
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CAS No.

86227-47-6, 73310-10-8
Record name Ethyl eicosapentaenoate
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Record name Ethyl icosapentate [JAN]
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Record name Icosapent ethyl [USAN]
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Record name Icosapent ethyl
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Record name ethyl eicosapentaenoate
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Record name Icosapent ethyl
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Record name Eicosapentaenoic acid ethyl ester
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Record name ICOSAPENT ETHYL
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Record name Ethyl icosapentate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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